InChI=1S/C21H23NO3/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)
. This provides a complete description of the connectivity, stereochemistry, and electronic structure of the molecule. (E)-Olopatadine Hydrochloride is derived from the compound olopatadine, which was developed by Kyowa Hakko Kirin Co., Ltd. It is classified as a selective histamine H1 receptor antagonist and is commonly used in ophthalmic formulations to alleviate symptoms associated with allergic reactions. The hydrochloride salt form enhances the solubility and stability of the active ingredient in pharmaceutical preparations.
The synthesis of (E)-Olopatadine Hydrochloride typically involves several key steps:
The molecular formula of (E)-Olopatadine Hydrochloride is CHClNO. The compound features a complex structure characterized by:
(E)-Olopatadine Hydrochloride can participate in various chemical reactions:
The mechanism of action of (E)-Olopatadine Hydrochloride involves:
The physical and chemical properties of (E)-Olopatadine Hydrochloride include:
(E)-Olopatadine Hydrochloride has several significant applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3